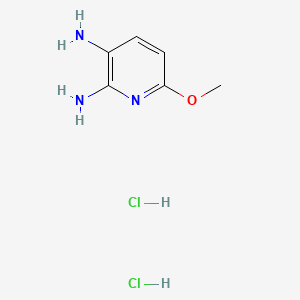

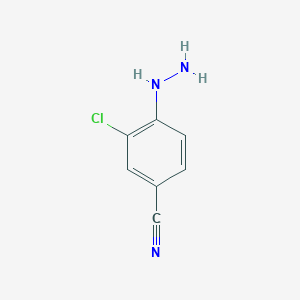

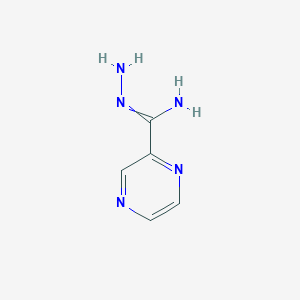

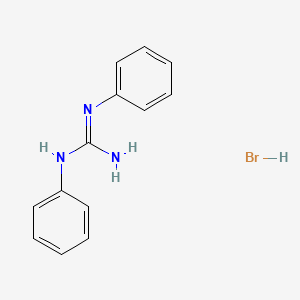

N'-aminopyrazine-2-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-aminopyrazine-2-carboximidamide is a chemical compound related to a class of pyrazine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as antimycobacterial agents. The pyrazine core is a common motif in pharmaceuticals and agrochemicals, and modifications to this core structure can lead to compounds with diverse biological activities .

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, the synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N'-aminopyrazine-2-carboximidamides involves iodination of 2-aminopyrazines, followed by trifluoromethylation and condensation under Cu catalysis . Another approach for synthesizing N-substituted 6-amino-5-cyanopyrazine-2-carboxamides includes nucleophilic substitution with various non-aromatic amines . Additionally, an improved synthesis method for 3-aminopyrazine-2-carboxylic acid has been reported, starting from pyrazine-2,3-dicarboxylic acid and proceeding through a three-step process .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, such as N'-aminopyridine-2-carboximidamide, is characterized by intermolecular hydrogen bonding interactions. These interactions can lead to the formation of two-dimensional networks or chains in the crystal structure, which can influence the compound's physical properties and reactivity .

Chemical Reactions Analysis

Pyrazine derivatives can participate in various chemical reactions, forming complexes with different metals. For example, complexes of 3-aminopyrazine-2-carboxylic acid with metals like VO2+, Pd(II), W(VI), and UO2 2+ have been synthesized and characterized . These complexes are of interest due to their potential applications in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and substituents. For instance, the lipophilicity parameters Log P and ClogP of 5-amino-N-phenylpyrazine-2-carboxamides have been calculated, which are important for understanding their biological activity and pharmacokinetic properties . The antimycobacterial properties of these compounds have been evaluated, with some showing activity against Mycobacterium tuberculosis comparable to pyrazinamide . However, the antifungal and antibacterial activities of these compounds are generally weak or non-existent .

Applications De Recherche Scientifique

Hydrogen Bonding and Structural Stability

The compound 3-Aminopyrazine-2-carboxylic acid , closely related to N′-aminopyrazine-2-carboximidamide, demonstrates a robust network of intra- and intermolecular hydrogen bonds. This structural attribute is believed to contribute to the stability of its molecular structure, suggesting that similar compounds might also exhibit significant stability and potential for forming stable molecular assemblies (Dobson & Gerkin, 1996).

Bioavailability and Pharmacological Profiles

Compounds based on 2-aminopyridines and thiophene-2- carboximidamides , structurally similar to N′-aminopyrazine-2-carboximidamide, have been extensively studied due to their role in inhibiting neuronal nitric oxide synthase, a target for treating neurodegenerative diseases and stroke. Despite the potency and selectivity of these compounds, challenges in bioavailability have been noted, leading to efforts to improve their therapeutic potential through various structural modifications (Huang & Silverman, 2013).

Structural Modification and Supramolecular Assembly

The structural landscape of 2-aminopyrazines has been explored through co-crystallizations with carboxylic acids, revealing that the charge on hydrogen-bond acceptor sites can be modulated to influence the supramolecular assembly of these compounds. This insight into the binding preference and the driving forces for assembly could be crucial for designing compounds with desired structural and functional properties (Aakeröy et al., 2012).

Functionalization and Derivative Formation

Research on 2-Aminopyrazine derivatives has led to the development of various functionalized compounds, such as pteridin-4-ones and mercaptopteridines, through methods like heating with ortho esters or acid anhydrides and ring-closure reactions. These synthetic strategies, along with the evaluation of 1H N.m.r. and i.r. spectra, are fundamental for understanding the chemical behavior and potential applications of these derivatives in various fields (Albert, 1979).

Mécanisme D'action

Target of Action

N’-aminopyrazine-2-carboximidamide primarily targets the Prolyl-tRNA synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. This process is essential for the accurate translation of genetic information into proteins.

Mode of Action

N’-aminopyrazine-2-carboximidamide interacts with its target, ProRS, by mimicking the interactions of the adenine core . This interaction inhibits the function of ProRS, thereby disrupting protein synthesis within the cell .

Biochemical Pathways

The inhibition of ProRS affects the protein synthesis pathway, leading to a disruption in the production of essential proteins. This disruption can lead to a variety of downstream effects, including impaired cell growth and function, ultimately leading to cell death .

Result of Action

The molecular effect of N’-aminopyrazine-2-carboximidamide’s action is the inhibition of ProRS, which leads to disrupted protein synthesis . On a cellular level, this disruption can lead to impaired cell function and growth, ultimately leading to cell death .

Safety and Hazards

Propriétés

IUPAC Name |

N'-aminopyrazine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVGYAKLZAAYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384149 |

Source

|

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18107-03-4 |

Source

|

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)